molecular formula C9H13N3O2S B4454277 N-pyridin-2-ylpyrrolidine-1-sulfonamide

N-pyridin-2-ylpyrrolidine-1-sulfonamide

Cat. No.: B4454277
M. Wt: 227.29 g/mol
InChI Key: OANBTJPEWLWPAF-UHFFFAOYSA-N
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Description

N-pyridin-2-ylpyrrolidine-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, integrating two privileged pharmacophores: a sulfonamide group and a pyrrolidine ring . The sulfonamide functional group is a foundational motif in pharmaceuticals, historically known for antibacterial properties but now extensively investigated for a much broader spectrum of activities, including antiviral, anticancer, and anti-inflammatory applications . The incorporation of the pyrrolidine ring, a saturated nitrogen heterocycle, significantly enhances the molecule's properties. This scaffold contributes to increased three-dimensional coverage and stereochemical complexity, which are favorable for improving solubility, binding specificity, and overall drug-likeness compared to flat aromatic structures . Compounds featuring a sulfonamide linked to a nitrogen heterocycle, such as a pyridine or pyrrolidine, are actively researched as multi-target agents for complex diseases and as versatile building blocks in organic synthesis . The specific stereochemistry of the pyrrolidine ring can be critical for biological activity, as proteins are enantioselective; this makes such compounds valuable tools for exploring selective interactions with biological targets . Researchers utilize this compound and its analogs in the development of enzyme inhibitors, such as carbonic anhydrase inhibitors, which have applications in areas like cancer therapy and the treatment of neurological complications associated with HIV . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-pyridin-2-ylpyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c13-15(14,12-7-3-4-8-12)11-9-5-1-2-6-10-9/h1-2,5-6H,3-4,7-8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANBTJPEWLWPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-2-ylpyrrolidine-1-sulfonamide typically involves the reaction of pyridine-2-amine with pyrrolidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-ylpyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

N-pyridin-2-ylpyrrolidine-1-sulfonamide exhibits significant antimicrobial properties. Sulfonamides, as a class, are known for their broad-spectrum antibacterial activity. They function primarily by inhibiting bacterial folic acid synthesis, which is crucial for nucleic acid production. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and proliferation.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of various sulfonamide derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a viable alternative in treating bacterial infections .

Antiviral Properties

Recent research has highlighted the potential of sulfonamide derivatives, including this compound, as antiviral agents. Specifically, compounds with sulfonamide groups have been investigated for their ability to inhibit viral replication.

Case Study: HIV-1 Inhibition

A novel study explored the design of sulfonamide-substituted compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The findings indicated that certain derivatives exhibited significant antiviral activity with reduced cytotoxicity compared to traditional NNRTIs like Nevirapine. This suggests that this compound could be optimized for similar applications in HIV treatment .

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by Leishmania species. The search for effective treatments has led to the investigation of sulfonamide derivatives as potential antileishmanial agents.

Case Study: Efficacy Against Leishmania donovani

Research demonstrated that this compound can significantly inhibit the growth of Leishmania donovani promastigotes and amastigotes in vitro. The compound's mechanism involves increasing levels of reactive oxygen species (ROS) and nitric oxide (NO) in treated macrophages, leading to enhanced parasiticidal activity . This positions the compound as a candidate for developing new therapies against visceral leishmaniasis.

Anticancer Potential

Sulfonamides have also been explored for their anticancer properties due to their ability to inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation.

Case Study: HDAC Inhibition

In studies focusing on cancer treatment, this compound was shown to exert inhibitory effects on HDAC activity, contributing to the reactivation of tumor suppressor genes. This mechanism supports its potential application in combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyrrolidine and pyridine moieties can lead to enhanced biological activity or reduced toxicity.

Modification Effect
Substitution on PyridineIncreased binding affinity to target enzymes
Alteration of SulfonamideEnhanced antibacterial potency
Variations in Alkyl ChainImproved pharmacokinetic profiles

Mechanism of Action

The mechanism of action of N-pyridin-2-ylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine and pyrrolidine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-pyridin-2-ylpyrrolidine-1-sulfonamide can be contextualized by comparing it to analogous pyrrolidine- and pyridine-containing derivatives. Below is a detailed analysis:

Structural Analog: (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

  • Structural Differences :
    • The comparator compound replaces the sulfonamide group with a carboxamide (-CONH₂) and incorporates a pyrazolo[1,5-a]pyrimidine core instead of pyridine .
    • Additional substituents include a 2,5-difluorophenyl group and a hydroxylated pyrrolidine ring.
  • The compound is a tyrosine kinase (TRK) inhibitor, suggesting that this compound could similarly target kinase pathways if functionalized appropriately .

Structural Analog: N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide

  • Structural Differences :
    • This derivative retains a pyridine core but substitutes the pyrrolidine-sulfonamide with a pivalamide (-NHC(O)C(CH₃)₃) group and halogen atoms (Cl, F, I) at positions 4, 5, and 3 .
  • The absence of a pyrrolidine ring limits conformational flexibility compared to the target compound.

Structural Analog: (S)-2,2,2-Trifluoro-N-(4-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)ethane-1-sulfonamide

  • Structural Differences :
    • This sulfonamide derivative features a naphthalene-linked pyrimidine-pyridine scaffold and a trifluoroethyl group, contrasting with the simpler pyrrolidine-pyridine architecture of the target compound .
  • Functional Implications: The extended aromatic system may improve π-π stacking interactions in biological targets, while the trifluoro group enhances metabolic stability.

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Core Structure Functional Group Molecular Weight (g/mol) Key Applications
This compound Pyridine + pyrrolidine Sulfonamide Not specified Potential kinase inhibition
(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide Pyrazolo-pyrimidine + pyrrolidine Carboxamide Not specified TRK inhibitor (cancer therapy)
N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide Pyridine Pivalamide Not specified Structural analog
(S)-2,2,2-Trifluoro-N-(4-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)ethane-1-sulfonamide Pyrimidine-pyridine-naphthalene Sulfonamide + trifluoro 558.58 Research compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-pyridin-2-ylpyrrolidine-1-sulfonamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling pyridinyl amines with sulfonylated pyrrolidine derivatives. Key steps include:

  • Reagent Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to ensure regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or NMP) enhance reaction rates at 80–100°C under inert atmospheres .
  • Purification : Employ column chromatography followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., pyridin-2-yl proton shifts at δ 8.2–8.5 ppm) and sulfonamide NH peaks (δ 3.1–3.5 ppm) .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) confirms homogeneity. Retention times vary based on derivatization .
  • Elemental Analysis : Combustion analysis (C, H, N, S) validates stoichiometry, with deviations <0.4% indicating high purity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic and spectroscopic data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., S-N bond ~1.63 Å) with X-ray data to identify discrepancies caused by crystal packing effects .
  • Molecular Dynamics Simulations : Assess conformational flexibility of the pyrrolidine ring (e.g., envelope vs. twist-boat conformers) to explain variable NMR coupling constants .
  • Validation : Use software like Gaussian or ORCA to cross-validate results against experimental IR/Raman spectra (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .

Q. What strategies mitigate low yields in this compound derivatization reactions?

  • Methodological Answer :

  • Reaction Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to deprotonate sulfonamide NH selectively, minimizing side reactions .
  • Catalyst Tuning : Replace Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for Suzuki-Miyaura couplings, improving turnover number (TON > 500) .
  • Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., pyridin-2-amine) and adjust pH (6.5–7.5) to suppress decomposition .

Q. How do steric and electronic effects influence the biological activity of this compound analogs?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituents at pyrrolidine C3/C4 (e.g., methyl, fluoro) and test against enzyme targets (e.g., carbonic anhydrase). IC₅₀ shifts >10-fold indicate steric sensitivity .
  • Electrostatic Potential Maps : Generate maps (via Gaussian) to predict hydrogen-bonding interactions. Pyridinyl nitrogen electronegativity correlates with binding affinity (ΔG < -8 kcal/mol) .
  • Crystallographic Validation : Co-crystallize analogs with target proteins (e.g., PDB: 1XEZ) to validate docking poses and refine pharmacophore models .

Notes

  • Contradictions Addressed : Discrepancies in crystallographic vs. computational bond lengths are resolved by accounting for dynamic effects in solution .
  • Methodological Rigor : Protocols from (SHELX refinement) and (HPLC validation) ensure reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-pyridin-2-ylpyrrolidine-1-sulfonamide
Reactant of Route 2
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N-pyridin-2-ylpyrrolidine-1-sulfonamide

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